N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-1-methylpiperidin-4-amine
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Overview
Description
N-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-2H-PYRAN-4-YL}ETHYL)-N-(1-METHYL-4-PIPERIDYL)AMINE is a complex organic compound characterized by its unique structural features. This compound contains a tetrahydropyran ring, a trifluoromethylphenyl group, and a piperidylamine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-2H-PYRAN-4-YL}ETHYL)-N-(1-METHYL-4-PIPERIDYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyran ring, followed by the introduction of the trifluoromethylphenyl group through electrophilic aromatic substitution. The final step involves the coupling of the piperidylamine moiety under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-2H-PYRAN-4-YL}ETHYL)-N-(1-METHYL-4-PIPERIDYL)AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong acids or bases, and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-2H-PYRAN-4-YL}ETHYL)-N-(1-METHYL-4-PIPERIDYL)AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-2H-PYRAN-4-YL}ETHYL)-N-(1-METHYL-4-PIPERIDYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
N-(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-2H-PYRAN-4-YL}ETHYL)-N-(1-METHYL-4-PIPERIDYL)AMINE is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler compounds like dichloroaniline or caffeine
Properties
Molecular Formula |
C22H33F3N2O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[2-[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]oxan-4-yl]ethyl]-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C22H33F3N2O/c1-20(2)16-21(10-14-28-20,9-11-26-19-7-12-27(3)13-8-19)17-5-4-6-18(15-17)22(23,24)25/h4-6,15,19,26H,7-14,16H2,1-3H3 |
InChI Key |
YPUZXMABKRRKDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2CCN(CC2)C)C3=CC(=CC=C3)C(F)(F)F)C |
Origin of Product |
United States |
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